2',2'-Difluoro-2'-deoxyuridine-13C2,15N2, also known as [13C,15N2]-2',2'-difluoro-2'-deoxyuridine, is a stable isotope-labeled derivative of 2',2'-difluoro-2'-deoxyuridine. This compound is significant as it serves as the main active metabolite of Gemcitabine, a chemotherapeutic agent used primarily in the treatment of various cancers, including pancreatic and non-small cell lung cancer. The compound is characterized by its incorporation of stable isotopes of carbon and nitrogen, which allows for enhanced tracking and quantification in biological studies.
The compound is commercially available from various suppliers specializing in stable isotope-labeled compounds, such as Nucleosyn and LGC Standards. It is produced under controlled conditions to ensure high purity and isotopic enrichment, typically exceeding 95% purity with isotopic enrichment around 98% .
2',2'-Difluoro-2'-deoxyuridine-13C2,15N2 falls under the classification of nucleoside analogs. It is categorized as a pyrimidine nucleoside due to its structural similarities to uridine, featuring a modified sugar moiety and fluorine substitutions that enhance its biological activity.
The synthesis of 2',2'-difluoro-2'-deoxyuridine-13C2,15N2 typically involves the incorporation of stable isotopes during the synthesis of the base compound, 2',2'-difluoro-2'-deoxyuridine. The general method includes:
Technical details regarding specific reagents and conditions can vary based on laboratory protocols but generally adhere to established organic synthesis methodologies .
As an active metabolite of Gemcitabine, 2',2'-difluoro-2'-deoxyuridine-13C2,15N2 participates in several biochemical reactions:
Technical details regarding these reactions include kinetic parameters such as Km and Ki values that indicate competitive inhibition characteristics against natural substrates.
The mechanism through which 2',2'-difluoro-2'-deoxyuridine-13C2,15N2 exerts its cytotoxic effects primarily involves:
Data from studies indicate that the cytotoxicity correlates strongly with the extent of dFdCMP incorporation into cellular DNA .
These properties are critical for its application in research settings where precise quantification is necessary.
The primary applications of 2',2'-difluoro-2'-deoxyuridine-13C2,15N2 include:
This compound plays a significant role in advancing research methodologies and therapeutic strategies within oncology and molecular biology disciplines.
The compound 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 is a stable isotope-labeled analog of gemcitabine’s primary metabolite. Its IUPAC name is 1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione-2-13C-1,3-15N2, reflecting chiral centers at C1', C3', and C4' of the sugar moiety and isotopic enrichment at specific positions [3] [8]. The molecular formula is C813CH10F215N2O5, with a molecular weight of 267.16 g/mol [2] [9]. The 13C replaces the carbonyl carbon (C2) of the uracil ring, while 15N labels are at N1 and N3 positions, as confirmed by the SMILES notation: O=[13C]1[15NH]C(C=C[15N]1[C@@H]2O[C@H](CO)[C@@H](O)C2(F)F)=O
[6] [9].
Table 1: Structural Comparison of Labeled vs. Unlabeled dFdU
Property | 13C,15N2-dFdU | Unlabeled dFdU |
---|---|---|
Molecular Formula | C813CH10F215N2O5 | C9H10F2N2O5 |
Molecular Weight (g/mol) | 267.16 | 264.18 |
CAS Number | 1233921-75-9 | 114248-23-6 |
Key Isotopic Positions | C2 (uracil), N1/N3 | N/A |
Isotopic labeling with 13C and 15N serves two critical purposes:
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.: 591-81-1
CAS No.: 94087-41-9